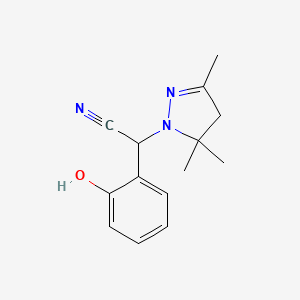

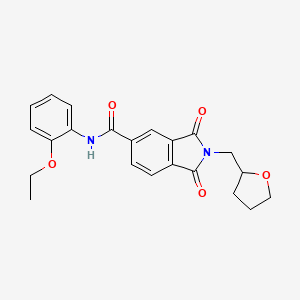

![molecular formula C14H23NO4 B4008082 2-环戊基-3-氧代-3-[(四氢-2-呋喃基甲基)氨基]丙酸甲酯](/img/structure/B4008082.png)

2-环戊基-3-氧代-3-[(四氢-2-呋喃基甲基)氨基]丙酸甲酯

描述

Synthesis Analysis

The synthesis of related cyclopentyl and tetrahydrofuran compounds involves complex reactions and methodologies. For instance, the conformationally restricted alpha-amino acid analogue of the amino acid antibiotic furanomycin, which shares structural features with the compound , was synthesized using a formal [2 + 2] cycloaddition strategy promoted by methylaluminoxane (MAO) (Avenoza et al., 2010). This methodology highlights the use of bulky aluminum-derived Lewis acids in synthesizing complex molecules involving cyclopentyl and tetrahydrofuran units.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of cyclopentyl and tetrahydrofuran units, which are known to be present in a variety of biologically active natural products. The structural analysis often involves conformational studies to understand the spatial arrangement of these units, which is crucial for their biological activity and chemical reactivity (Avenoza et al., 2010).

Chemical Reactions and Properties

The compound's reactivity can be inferred from similar molecules, where reactions such as cycloadditions and the formation of 2-oxabicyclo[3.2.0]heptane cores are pivotal. These reactions are not only crucial for the synthesis of the compound but also for modifying its structure to enhance its properties for specific applications. For example, the synthesis of cyclopropane and cyclopropene esters has shown inhibition of mycolic acid biosynthesis, suggesting that modifications in the cyclopentyl and tetrahydrofuran units could lead to significant biological activities (Hartmann et al., 1994).

科学研究应用

呋喃霉素的环丁烷氨基酸类似物

一项研究提出了新型构象受限呋喃霉素氨基酸抗生素的 α-氨基酸类似物的合成和构象分析。合成策略以其形式上的 [2 + 2] 环加成反应而著称,突出了此类结构在生成具有生物活性的天然产物中的效用 (Avenoza 等人,2010)。

3-氰基-2H-环庚[b]呋喃-2-酮的反应

另一项研究重点关注 3-氰基-2H-环庚[b]呋喃-2-酮的化学行为,通过与烯胺反应生成 2-氨基衍生物。这项研究提供了对含呋喃化合物的合成多功能性的见解 (YasunamiMasafumi 等人,1981)。

2-氨基取代呋喃的 Diels−Alder 反应

5-氨基-2-呋喃羧酸甲酯与各种亲二烯体的简便 Diels−Alder 环加成反应是另一个例子,展示了高区域选择性。这项研究强调了 2-氨基取代呋喃在合成多取代苯胺中的重要性,展示了一种与复杂有机分子合成相关的方法 (Padwa 等人,1997)。

八氢-2H-1-苯并吡喃-2-酮的合成

3-(2-氧代-环己基)丙酸甲酯的合成及其向八氢-2H-1-苯并吡喃-2-酮的转化证明了类似化合物在调味中的应用,特别是烟草 (赵宇,2010)。

用于合成疫苗和药物递送的基于碳水化合物的模板

对四-O-烯丙基、四-O-[2-(四氢-2H-吡喃基)氧基.-3-氧戊基葡萄糖的研究突出了适用于固相肽合成的分子的创建。这些研究强调了此类化合物在为疫苗和药物递送应用开发树状聚合物中的多功能性 (McGeary 等人,2001)。

属性

IUPAC Name |

methyl 2-cyclopentyl-3-oxo-3-(oxolan-2-ylmethylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-18-14(17)12(10-5-2-3-6-10)13(16)15-9-11-7-4-8-19-11/h10-12H,2-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUQQXCYHUSPNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)C(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4008010.png)

![N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4008020.png)

![N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4008026.png)

![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B4008045.png)

![5-(3-methoxyphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4008052.png)

![N-benzyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4008054.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4008060.png)

![N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4008064.png)

![ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4008084.png)